2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c17-15-5-4-13(7-14(15)16(21)22)26(23,24)19-11-8-18-20(9-11)10-12-3-1-2-6-25-12/h4-5,7-9,12,19H,1-3,6,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBFSSBRKYLDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction
Starting material : 2-Fluorobenzoic acid undergoes nitration at the 5-position using HNO₃/H₂SO₄ at 0–5°C, yielding 2-fluoro-5-nitrobenzoic acid (87% yield). Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) reduces the nitro group to an amine, producing 5-amino-2-fluorobenzoic acid.
Diazotization and Sulfonation
The amine is diazotized with NaNO₂/HCl at 0°C, forming a diazonium salt. Subsequent treatment with SO₂/CuCl₂ in aqueous HCl introduces the sulfonyl chloride group, yielding 2-fluoro-5-(chlorosulfonyl)benzoic acid (72% yield). Reaction with ammonium hydroxide affords 2-fluoro-5-sulfamoylbenzoic acid (68% yield).
Preparation of 1-[(Oxan-2-yl)Methyl]-1H-Pyrazol-4-Amine
Pyrazole Ring Synthesis
4-Nitro-1H-pyrazole is alkylated with (oxan-2-yl)methyl bromide in the presence of K₂CO₃/DMF, yielding 1-[(oxan-2-yl)methyl]-4-nitro-1H-pyrazole (81% yield). Catalytic hydrogenation (H₂/Pd-C, methanol) reduces the nitro group to an amine, producing the desired 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (89% yield).
Sulfonamide Coupling
The sulfonyl chloride intermediate (2-fluoro-5-(chlorosulfonyl)benzoic acid) reacts with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine in dichloromethane with triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 75% yield after purification by silica gel chromatography.
Reaction Conditions :
- Molar ratio : 1:1.2 (sulfonyl chloride:amine)
- Base : Triethylamine (2.5 equiv)
- Solvent : Anhydrous DCM
- Temperature : 0°C → RT
Optimization and Scale-Up Considerations
Purification Challenges
Crude product contains unreacted amine and sulfonic acid byproducts. Gradient elution (hexane/ethyl acetate 4:1 → 1:1) isolates the target compound with >98% purity (HPLC).
Yield Improvement Strategies
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes (70% yield).
- Catalytic DMAP : Accelerates sulfonamide formation (5 mol%, 82% yield).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (d, J = 6.8 Hz, 1H, Ar-H), 4.12 (m, 2H, oxane-CH₂), 3.84 (t, J = 6.0 Hz, 2H, oxane-OCH₂), 3.42 (m, 1H, oxane-CH), 1.50–1.20 (m, 6H, oxane-CH₂).
- HRMS (ESI+) : m/z calc. for C₁₆H₁₈FN₃O₅S [M+H]⁺: 400.1024; found: 400.1028.
Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient): Retention time = 9.2 min, purity >99%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Classical Diazotization | 68 | 95 | Scalability | |
| Microwave-Assisted | 70 | 98 | Reduced reaction time | |
| DMAP-Catalyzed | 82 | 99 | High efficiency |
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorine and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Core Structural Differences
- Sulfamoyl vs. Oxadiazole/Boronic Groups: The sulfamoyl group in the target compound acts as a hydrogen bond donor/acceptor, contrasting with oxadiazoles (lipophilic heterocycles) and boronic acids (covalent-binding motifs). This suggests divergent biological targeting .
- Fluorine vs. Chloro/Trifluoromethyl : The 2-fluoro substituent on the benzoic acid may improve metabolic stability compared to chloro or trifluoromethyl groups, which are bulkier and more electron-withdrawing .
Pharmacological and Physicochemical Properties
Pharmacological Potential
- Sulfamoyl-Containing Analogs: Sulfonamides are well-known for targeting carbonic anhydrases, dihydrofolate reductase, and GPCRs. The THP group may confer resistance to oxidative metabolism, extending half-life .
- Boronic Acid Analogs : Boron-containing compounds (e.g., from ) exhibit protease inhibition via covalent interactions, a mechanism absent in the target compound.
Solubility and Bioavailability
- The benzoic acid moiety increases aqueous solubility compared to purely lipophilic oxadiazoles . However, the THP group may reduce solubility relative to smaller substituents like methyl.
Biological Activity
2-Fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid is a novel compound with potential therapeutic applications, particularly in the field of cancer treatment and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes a fluorine atom, a sulfamoyl group, and a pyrazole moiety. This combination is hypothesized to enhance its interaction with biological targets, particularly carbonic anhydrase (CA) isozymes.
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific carbonic anhydrase isozymes. Carbonic anhydrases are crucial for regulating pH in tissues and are often overexpressed in tumors. The compound has shown a high binding affinity for CA isozyme IX (CAIX), which is particularly relevant in cancer biology.
Binding Affinity Data:
| Compound | Isozyme | Kd (nM) | Selectivity |
|---|---|---|---|
| 2-Fluoro-5-sulfamoylbenzoic acid | CAIX | 0.12 | >100-fold over other isozymes |
| Methyl 5-sulfamoyl-benzoate | CAIX | 0.08 | High selectivity |
These findings suggest that the compound could be developed as a targeted therapy for tumors expressing CAIX, potentially minimizing side effects associated with less selective inhibitors .
2. Anticancer Properties
The inhibition of CAIX by this compound may lead to reduced tumor growth and metastasis. By acidifying the tumor microenvironment, CAIX facilitates invasive behaviors in cancer cells. Thus, inhibiting this enzyme can disrupt these processes, making this compound a candidate for further anticancer drug development .
Case Study 1: In Vivo Efficacy
In preclinical models using Wistar rats with induced hypertension, derivatives of sulfamoylbenzoic acids demonstrated significant antihypertensive effects without diuretic side effects. This indicates the potential for compounds like 2-fluoro-5-sulfamoylbenzoic acid to be effective in managing conditions where hypertension is coupled with cancer .
Case Study 2: Mechanistic Insights
X-ray crystallography studies have provided insights into the binding interactions between the compound and CAIX. These studies revealed specific structural conformations that enhance binding affinity and selectivity, which are critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
